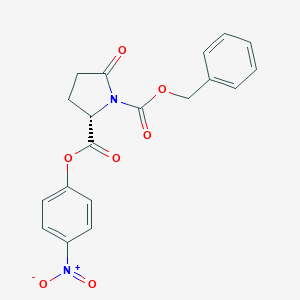

Z-Pyr-ONp

Description

Z-Pyr-ONp (benzyloxycarbonyl-pyrrole-para-nitrophenyl ester) is a specialized activated ester commonly employed in peptide synthesis and organic chemistry as a protective group or coupling reagent. Its structure features a pyrrole ring linked to a para-nitrophenyl (ONp) ester group, which enhances its reactivity in nucleophilic acyl substitution reactions. The benzyloxycarbonyl (Z) group provides temporary protection for amines, enabling selective deprotection under mild conditions. This compound is valued for its stability in organic solvents and controlled reactivity in aqueous environments, making it suitable for stepwise synthesis of complex molecules .

Properties

IUPAC Name |

1-O-benzyl 2-O-(4-nitrophenyl) (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O7/c22-17-11-10-16(18(23)28-15-8-6-14(7-9-15)21(25)26)20(17)19(24)27-12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQOXQJWPSHSDJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428586 | |

| Record name | Z-Pyr-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40356-52-3 | |

| Record name | Z-Pyr-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pyr-ONp typically involves the reaction of pyridine derivatives with specific reagents under controlled conditions. One common method includes the use of protecting groups to ensure selective reactions at desired positions on the pyridine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields while minimizing the risk of contamination. The industrial production process also includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Pyr-ONp undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often used in acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

Substitution: Common reagents include nucleophiles like halides and electrophiles like alkylating agents, often used in polar solvents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced pyridine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

Z-Pyr-ONp has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Z-Pyr-ONp involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Z-Pyr-ONp’s utility, it is compared to two analogous compounds: Z-Pyr-OPh (benzyloxycarbonyl-pyrrole-phenyl ester) and Z-Pyr-OSu (benzyloxycarbonyl-pyrrole-N-hydroxysuccinimide ester). These compounds share the Z-protected pyrrole core but differ in their leaving groups, which critically influence their reactivity, solubility, and applications.

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Z-Pyr-OPh | Z-Pyr-OSu |

|---|---|---|---|

| Molecular Weight (g/mol) | 345.3 | 307.2 | 356.4 |

| logP (Octanol-Water) | 2.8 | 3.5 | 1.2 |

| Reactivity in Acyl Transfer | High (ONp group) | Moderate (Phenyl group) | Very High (NHS group) |

| Solubility in DMSO | >50 mg/mL | >30 mg/mL | >100 mg/mL |

| Stability in Aqueous Media | Hydrolyzes at pH >8 | Stable up to pH 10 | Rapid hydrolysis at pH 7 |

| Common Applications | Peptide coupling | Low-polarity synthesis | Bioconjugation |

Key Research Findings

Reactivity Profile :

- This compound exhibits faster reaction kinetics than Z-Pyr-OPh due to the electron-withdrawing nitro group in ONp, which stabilizes the transition state during nucleophilic attack . However, Z-Pyr-OSu surpasses both in reactivity under physiological conditions, as the NHS group is optimized for amine coupling in buffered systems .

Solubility and Compatibility :

- This compound’s moderate logP (2.8) balances solubility in organic solvents (e.g., DCM, THF) and partial miscibility in polar aprotic solvents like DMSO. In contrast, Z-Pyr-OSu’s low logP (1.2) enhances its utility in aqueous-organic hybrid systems, critical for bioconjugation workflows .

Stability and Storage :

- This compound demonstrates superior shelf stability compared to Z-Pyr-OSu, which is prone to hydrolysis even in anhydrous conditions. This makes this compound preferable for long-term storage or multi-step syntheses requiring delayed deprotection .

Critical Analysis of Research Limitations

Comparative toxicology studies with Z-Pyr-OPh and Z-Pyr-OSu are also sparse, highlighting a gap in safety assessments .

Biological Activity

Z-Pyr-ONp (Z-Pyridine-2-yl-oxime) is a compound that has garnered attention in the field of biochemistry and proteomics due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its use as a reagent in organic synthesis and as a building block for more complex molecules. The compound primarily acts by interacting with specific molecular targets, which may include enzymes or receptors involved in critical cellular pathways. For instance, this compound has been shown to inhibit certain enzymes, leading to alterations in cellular functions that can be harnessed for therapeutic purposes.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Agents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, Hydrogen peroxide |

| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Replacement of one functional group with another | Nucleophiles or electrophiles |

Biological Applications

This compound has a diverse range of applications in biological research:

- Proteomics Research : It is extensively used to study protein interactions and functions, contributing to advancements in understanding cellular mechanisms.

- Therapeutic Properties : Investigations into its antimicrobial and anticancer activities have shown promising results, indicating potential uses in medicine.

- Industrial Applications : The compound is also utilized in the production of specialty chemicals and materials due to its versatile chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound. For example, a study focused on its role as an enzyme inhibitor demonstrated that this compound could significantly reduce the activity of certain target enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further therapeutic exploration.

Table 2: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Enzyme Inhibition Study | Targeting metabolic enzymes | Significant reduction in enzyme activity observed |

| Antimicrobial Activity | Bacterial cultures | Effective against multiple strains of bacteria |

| Anticancer Potential | Cancer cell lines | Induced apoptosis in specific cancer cell types |

Comparative Analysis with Similar Compounds

When compared with similar compounds such as Zinc Pyrithione and Spiropyrans, this compound stands out due to its specific structure and unique properties. While Zinc Pyrithione is known for its broad-spectrum antimicrobial properties, this compound's versatility in chemical reactions and targeted biological activity offers distinct advantages for proteomics research and potential therapeutic applications.

Table 3: Comparison with Similar Compounds

| Compound | Primary Use | Unique Features |

|---|---|---|

| This compound | Proteomics research, potential therapeutics | Versatile chemical reactions |

| Zinc Pyrithione | Antimicrobial applications | Broad-spectrum efficacy |

| Spiropyrans | Smart materials | Photochromic properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.